1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Biological Activity
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzo[b][1,4]oxazepine core, which is known for its diverse pharmacological properties. The incorporation of the methanesulfonamide group and the chlorophenyl substituent suggests significant interactions with biological targets.
- Molecular Formula : C22H27ClN2O4S
- Molecular Weight : 451.0 g/mol
- CAS Number : 921993-51-3
The biological activity of this compound can be attributed to its structural features that may interact with various biological targets such as enzymes or receptors involved in disease processes. The presence of the methanesulfonamide group allows for nucleophilic substitution reactions, while the oxazepine ring may participate in electrophilic aromatic substitution or nucleophilic addition reactions. These interactions are crucial for understanding its pharmacological potential.
Biological Activity Overview
Preliminary studies indicate that compounds related to this structure may exhibit significant biological activities including:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Possible modulation of inflammatory pathways.
- Anticancer Activity : Initial findings suggest inhibition of cancer cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar compounds derived from oxazepine structures. Results indicated that these compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Compound Name | Activity | Target Organisms | Reference |
---|---|---|---|
1-(3-chlorophenyl)-N-(5-isobutyl...) | Moderate | E. coli, Staphylococcus aureus | |
1-(3-chlorophenyl)-N-(5-ethyl...) | High | Pseudomonas aeruginosa |
Anti-inflammatory Properties
In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.
Anticancer Studies
Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported an IC50 value indicating effective cytotoxicity against breast cancer cells at low concentrations.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Caspase activation |
HeLa (Cervical Cancer) | 20 | Apoptosis induction |
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-18(2)11-25-16-9-14(6-7-15(16)20-17(18)22)21-26(23,24)10-12-4-3-5-13(19)8-12/h3-9,21H,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMQZSKXWDEQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.